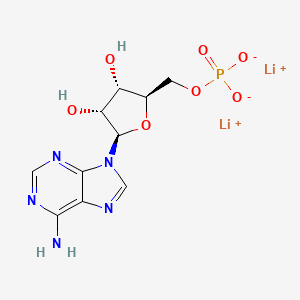

5'-Adenylic acid, dilithium salt (8CI,9CI)

Descripción general

Descripción

5’-Adenylic acid, dilithium salt (8CI,9CI): , also known as adenosine 5’-monophosphate dilithium salt, is a nucleotide derivative. This compound consists of a phosphate group, the sugar ribose, and the nucleobase adenine. It is an ester of phosphoric acid and the nucleoside adenosine. This compound plays a crucial role in various cellular metabolic processes and is a component in the synthesis of RNA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenylic acid, dilithium salt involves the phosphorylation of adenosine. The reaction typically uses phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 5’-Adenylic acid, dilithium salt involves large-scale phosphorylation processes. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are essential to achieve high yields and purity. The product is then purified using techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5’-Adenylic acid can undergo oxidation reactions to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP).

Reduction: Reduction reactions are less common for this compound but can occur under specific conditions.

Substitution: The phosphate group in 5’-Adenylic acid can be substituted with other groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Adenosine diphosphate (ADP) and adenosine triphosphate (ATP).

Reduction: Reduced forms of adenosine derivatives.

Substitution: Various substituted adenosine derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

5'-Adenylic acid, dilithium salt consists of a phosphate group, ribose sugar, and adenine base. Its structure allows it to participate in numerous biochemical reactions essential for cellular metabolism and energy transfer.

Key Chemical Properties:

- Molecular Formula: C10H12N5O7P

- Molecular Weight: 329.2 g/mol

- Solubility: Highly soluble in water due to the dilithium salt form.

Biochemical Research

5'-Adenylic acid is extensively used in biochemical studies to explore cellular metabolism and energy dynamics. Its role as a precursor in the synthesis of ATP (adenosine triphosphate) makes it vital for understanding energy transfer mechanisms within cells.

Case Study: Cellular Energy Dynamics

- Researchers utilized 5'-Adenylic acid to investigate the effects of ATP depletion on cellular respiration in mammalian cells. The findings indicated that reduced ATP levels significantly impaired metabolic functions, highlighting the compound's importance in energy metabolism .

Molecular Biology

In molecular biology, this compound serves as a substrate for various enzymes involved in phosphorylation reactions. It is also used in RNA synthesis and as a component in diagnostic assays.

Application Example: RNA Synthesis

- In vitro transcription reactions often incorporate 5'-Adenylic acid as a nucleotide source. This application is crucial for producing RNA molecules for research and therapeutic purposes .

Pharmaceutical Development

The compound's ability to influence cellular signaling pathways makes it a candidate for therapeutic applications. Studies have shown potential benefits in treating metabolic disorders by restoring ATP levels.

Research Insight: Therapeutic Applications

- A study explored the use of 5'-Adenylic acid in enhancing ATP production in skeletal muscle cells, suggesting its potential as a supplement for conditions leading to energy deficits .

Nucleotide Production

In the industrial sector, 5'-Adenylic acid is utilized in the production of nucleotide-based products, including dietary supplements and pharmaceuticals.

Production Overview:

- The industrial synthesis involves large-scale phosphorylation processes using automated reactors to ensure high yield and purity .

Food Industry

This compound also finds applications as a flavor enhancer due to its umami taste profile, making it valuable in food processing.

Mecanismo De Acción

5’-Adenylic acid, dilithium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. The compound is converted to adenosine diphosphate (ADP) and adenosine triphosphate (ATP), which are essential for energy transfer and storage in cells. It also plays a role in signal transduction by activating specific protein kinases and other signaling molecules .

Comparación Con Compuestos Similares

Adenosine diphosphate (ADP): Contains two phosphate groups and is involved in energy transfer.

Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.

Inosine monophosphate (IMP): Similar structure but with hypoxanthine as the nucleobase instead of adenine.

Guanosine monophosphate (GMP): Similar structure but with guanine as the nucleobase instead of adenine.

Uniqueness: 5’-Adenylic acid, dilithium salt is unique due to its specific role in cellular metabolism and its ability to be converted into other important nucleotides like ADP and ATP. Its dilithium salt form enhances its stability and solubility, making it suitable for various research and industrial applications .

Actividad Biológica

5'-Adenylic acid, dilithium salt (8CI,9CI), also known as adenosine 5'-monophosphate dilithium salt, is a nucleotide derivative that plays a significant role in various biological processes. This compound consists of a phosphate group, the sugar ribose, and the nucleobase adenine. It is primarily involved in cellular metabolism, energy transfer, and signal transduction pathways.

- Molecular Formula : C10H12N5O6P·2Li

- Molecular Weight : 391.98 g/mol

- CAS Number : 31077-38-0

5'-Adenylic acid, dilithium salt functions by participating in several biochemical pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. The compound is converted to adenosine diphosphate (ADP) and adenosine triphosphate (ATP), which are crucial for energy transfer and storage in cells. Furthermore, it activates specific protein kinases and other signaling molecules, thus playing a vital role in signal transduction.

Cellular Metabolism

In biological research, 5'-Adenylic acid, dilithium salt is utilized to study cellular metabolism. It is a key component in the synthesis of RNA and DNA and is involved in various metabolic pathways:

- Energy Transfer : Acts as a precursor for ATP synthesis.

- Signal Transduction : Activates protein kinases that regulate cellular responses.

Therapeutic Applications

Recent studies have highlighted the potential therapeutic applications of 5'-Adenylic acid, dilithium salt:

- Chronic Fatigue Syndrome (CFS) : Research indicates that AMP may be effective against CFS by enhancing cellular energy metabolism.

- Viral Infections : Some studies suggest its efficacy in treating herpes virus infections and other viral diseases .

Case Studies

- Chronic Fatigue Syndrome Treatment :

- Viral Infections :

Comparative Analysis

The biological activity of 5'-Adenylic acid can be compared with similar compounds:

| Compound | Phosphate Groups | Primary Function |

|---|---|---|

| 5'-Adenylic Acid (AMP) | 1 | Energy transfer, RNA synthesis |

| Adenosine Diphosphate (ADP) | 2 | Energy transfer |

| Adenosine Triphosphate (ATP) | 3 | Primary energy carrier |

| Inosine Monophosphate (IMP) | 1 | Precursor for purine nucleotides |

Research Findings

Research has demonstrated the following key findings regarding the biological activity of 5'-Adenylic acid, dilithium salt:

- Enzyme Activation : Studies have shown that AMP activates enzymes involved in metabolic pathways, enhancing the conversion of substrates into energy .

- Therapeutic Efficacy : There is growing evidence supporting its use in treating conditions like CFS and viral infections, highlighting its role in enhancing cellular energy levels .

Propiedades

IUPAC Name |

dilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSBEJQHUFVMSO-IDIVVRGQSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Li2N5O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.